molecular formula C27H34N2O6 B6291820 Fmoc-L-Asu(NH-OtBu)-OH CAS No. 2307603-50-3

Fmoc-L-Asu(NH-OtBu)-OH

Cat. No.: B6291820
CAS No.: 2307603-50-3
M. Wt: 482.6 g/mol
InChI Key: RLMGSICFVMPORG-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Asu(NH-OtBu)-OH: is a synthetic compound commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the assembly of peptide chains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Asu(NH-OtBu)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of the amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.

    Formation of the Asu Derivative: The side chain of the amino acid is modified to introduce the Asu (aspartyl) group. This can involve various chemical reactions depending on the specific structure of the Asu group.

    Protection of the Side Chain: The side chain is further protected using tert-butyl (OtBu) groups to prevent unwanted reactions during peptide synthesis.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

    Coupling Reactions: The free amino group can undergo coupling reactions with other amino acids or peptides to form peptide bonds.

    Side Chain Reactions: The OtBu protecting groups can be removed under acidic conditions to reveal functional groups on the side chain.

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in DMF (dimethylformamide).

    Coupling Reactions: Carbodiimides (e.g., DIC, EDC) and coupling additives (e.g., HOBt, HOAt).

    Side Chain Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers.

Major Products Formed:

    Peptides: The primary products formed are peptides with specific sequences determined by the order of amino acid coupling.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-L-Asu(NH-OtBu)-OH is used in the synthesis of peptides for research and therapeutic purposes.

Biology:

    Protein Engineering: Peptides synthesized using this compound can be used to study protein structure and function.

Medicine:

    Drug Development: Peptides synthesized using this compound can be used as potential therapeutic agents.

Industry:

    Biotechnology: The compound is used in the production of peptides for various industrial applications, including enzyme inhibitors and diagnostic tools.

Mechanism of Action

The mechanism of action of Fmoc-L-Asu(NH-OtBu)-OH primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during the assembly of peptide chains, preventing unwanted side reactions. The OtBu groups protect the side chains, allowing for selective deprotection and functionalization.

Comparison with Similar Compounds

    Fmoc-L-Asp(OtBu)-OH: Similar in structure but with a different side chain modification.

    Fmoc-L-Glu(OtBu)-OH: Another similar compound with a different side chain.

Uniqueness:

    Fmoc-L-Asu(NH-OtBu)-OH: is unique due to its specific side chain modification, which can impart different properties to the resulting peptides compared to other Fmoc-protected amino acids.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxyamino]-8-oxooctanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-29-24(30)16-6-4-5-15-23(25(31)32)28-26(33)34-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,4-6,15-17H2,1-3H3,(H,28,33)(H,29,30)(H,31,32)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMGSICFVMPORG-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)ONC(=O)CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)ONC(=O)CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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